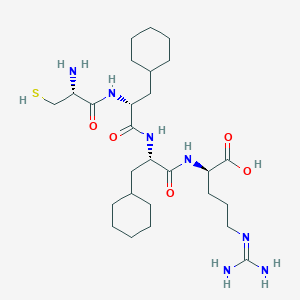![molecular formula C18H29NO3 B14191170 N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide CAS No. 920277-24-3](/img/structure/B14191170.png)
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide is a complex organic compound with a unique structure that includes a benzamide group attached to a heptyl chain and a dihydroxybutan moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the stereospecific reaction of D-gulonic acid γ-lactone with appropriate reagents to form the desired stereoisomer . The reaction conditions often include the use of Lewis acids and other catalysts to promote the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules In biology, it may serve as a ligand for studying protein-ligand interactions or as a probe for investigating cellular pathways
Wirkmechanismus
The mechanism of action of N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide include other dihydroxybutan derivatives and benzamide analogs. Examples include (2S,3R)-3-amino-2-hydroxybutanoic acid and its derivatives .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure imparts specific properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
920277-24-3 |
|---|---|
Molekularformel |
C18H29NO3 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide |
InChI |
InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-15-9-11-16(12-10-15)18(22)19-17(13-20)14(2)21/h9-12,14,17,20-21H,3-8,13H2,1-2H3,(H,19,22)/t14-,17+/m1/s1 |
InChI-Schlüssel |
UXFKLKOWCGXOLR-PBHICJAKSA-N |
Isomerische SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)N[C@@H](CO)[C@@H](C)O |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)NC(CO)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
![2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14191119.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)



![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione](/img/structure/B14191153.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide](/img/structure/B14191157.png)




